molecular formula C12H10ClNO3 B1352101 Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-88-1

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B1352101
CAS No.: 586336-88-1
M. Wt: 251.66 g/mol
InChI Key: LNYTWZZBBGPYKG-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are bicyclic compounds containing a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring This compound is characterized by the presence of a chloro group at the 6th position, a formyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase . These interactions can modulate immune responses and inflammatory pathways, making this compound a potential candidate for therapeutic applications.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . Additionally, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound may inhibit the activity of IDO, an enzyme involved in tryptophan metabolism, thereby modulating immune responses . Additionally, it can interact with signaling molecules such as p38 MAP kinase, influencing inflammatory pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to changes in their biological activity . Long-term exposure to this compound may result in sustained modulation of cellular processes, including gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating immune responses and inflammatory pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can modulate the activity of enzymes involved in tryptophan metabolism, such as IDO . This interaction can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl indole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, where ethyl indole-2-carboxylate is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3rd position . The chloro group can be introduced via electrophilic substitution using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Ethyl 6-chloro-3-carboxy-1H-indole-2-carboxylate.

    Reduction: Ethyl 6-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Ethyl 6-substituted-3-formyl-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYTWZZBBGPYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404652
Record name Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586336-88-1
Record name Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared according to a published literature procedure (see J. Med. Chem. 2005, 48, 995-1018.) A solution of 6-chloro-1H-indole-2-carboxylic acid ethyl ester (5.0 g, 22.4 mmol) (commercially available from 3D Medical Systems Inc.) and POCl3 (2.46 mL, 26.8 mmol) in DMF (15 mL) is heated at 50° C. for 28 h. After completion, the reaction mixture is quenched by aqueous NaHCO3, Et2O is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords the title compound as a colorless powder; ES-MS: M−=250.1; HPLC: AtRet=4.67 min.
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5 g
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2.46 mL
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15 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2.36 g (0.011 mol) of 6-chloro-1H-indole-2-carboxylic acid ethyl ester in DMF (20 ml) was added phosphorus oxychloride (1.08 ml, 0.012 mol) at RT. The solution was heated at 60° C. for 2 hours, then cooled to RT, and poured into water. The ph was adjusted to 7 by careful addition of aq. NaOH 2N. The resulting brown precipitate was collected by filtration and dried over night in a vacuum oven (50° C.). The title compound was obtained as light brown solid, 2.05 g (77%).
Quantity
2.36 g
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1.08 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
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Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 3
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
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Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 5
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate

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